molecular formula C5H6BrNO B8031093 4-Bromopyridine hydrate

4-Bromopyridine hydrate

Cat. No.: B8031093
M. Wt: 176.01 g/mol
InChI Key: KROBUTYSQKBFBX-UHFFFAOYSA-N
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Description

4-Bromopyridine hydrate is a chemical compound with the molecular formula C5H4BrN·xH2O. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions and products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyridine hydrate can be synthesized through several methods. One common approach involves the bromination of pyridine using bromine in the presence of a catalyst. The reaction typically occurs in an aqueous solution, and the product is then hydrated to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by brominating pyridine under controlled conditions. The process involves the use of bromine and a suitable solvent, followed by purification and hydration steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation Products: Oxidized derivatives of pyridine.

Scientific Research Applications

4-Bromopyridine hydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyridine hydrate involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily substituted or coupled with other molecules, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

    2-Bromopyridine: Another brominated pyridine derivative with the bromine atom at the second position.

    3-Bromopyridine: A brominated pyridine derivative with the bromine atom at the third position.

    4-Chloropyridine: A chlorinated pyridine derivative with similar reactivity.

Uniqueness: 4-Bromopyridine hydrate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other brominated pyridines, it offers distinct advantages in certain coupling reactions and synthetic pathways .

Properties

IUPAC Name

4-bromopyridine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROBUTYSQKBFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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